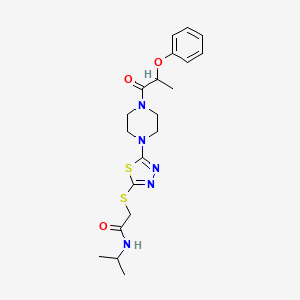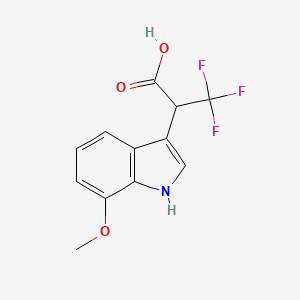
3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid is an organic compound with the molecular formula C12H10F3NO3 . It is a derivative of propanoic acid where two hydrogen atoms are replaced by fluorine atoms .
Molecular Structure Analysis
The molecular structure of 3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid can be represented by the SMILES stringOC(=O)C(F)(F)F . This represents the connectivity of atoms in the molecule but does not provide information about its 3D structure.
Applications De Recherche Scientifique
Safety Evaluation in Food Contact Materials
One of the applications involves the safety evaluation of substances similar to 3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid, specifically their use in food contact materials. For instance, a study conducted by A. Andon et al. (2011) on a related compound, 3H-perfluoro-3-[(3-methoxypropoxy) propanoic acid], ammonium salt, concluded that there is no safety concern for consumers when used in the polymerization of fluoropolymers under specified conditions (Andon et al., 2011).
Environmental Impact and Detection
Another significant area of research focuses on the environmental impact and detection of perfluorinated compounds, including derivatives similar to 3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid. H. Fromme et al. (2017) explored the body burden of different perfluorinated substances, including a related compound, in populations exposed via drinking water, highlighting the importance of monitoring these compounds in the environment (Fromme et al., 2017).
Synthetic Chemistry Applications
The compound's derivatives have been explored in synthetic chemistry for various applications. T. P. Vasilyeva and D. Vorobyeva (2020) synthesized α-CF3-substituted α-methoxy-α-(furan-2-yl) acetic acids and their derivatives, showcasing the compound's utility in producing novel chemical structures (Vasilyeva & Vorobyeva, 2020).
Molecular Structure Analysis
Research on the molecular structure and properties of related compounds has been conducted to understand their characteristics better. For example, D. Dai et al. (2011) studied the title compound, focusing on its crystal structure and hydrogen-bonded chains formation, providing insights into its structural properties (Dai et al., 2011).
Biological Activity Studies
The exploration of biological activity of Schiff bases derived from related compounds, as investigated by S. Radhakrishnan, R. Balakrishnan, and A. Selvaraj (2020), demonstrates the potential medicinal and antimicrobial applications of derivatives of 3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Safety and Hazards
Orientations Futures
Trifluoromethyl group-containing compounds have been extensively used in pharmaceuticals . They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . Therefore, the study and development of new trifluoromethyl group-containing compounds like 3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid could be a promising direction for future research.
Propriétés
IUPAC Name |
3,3,3-trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3/c1-19-8-4-2-3-6-7(5-16-10(6)8)9(11(17)18)12(13,14)15/h2-5,9,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRASBHVUOLYRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC=C2C(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoro-2-(7-methoxy-1H-indol-3-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide](/img/structure/B2995090.png)
![5-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B2995092.png)

![4-Fluoro-2-{[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]amino}phenol](/img/structure/B2995095.png)
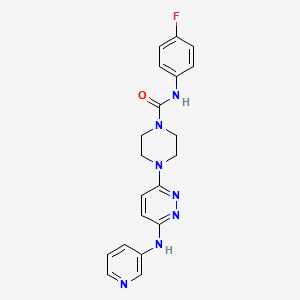
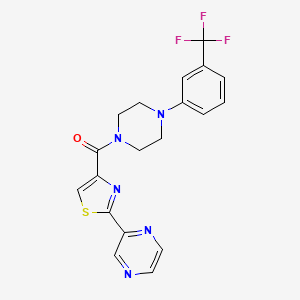
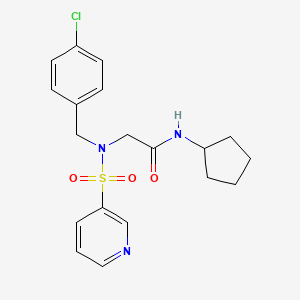
![2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B2995103.png)
![(2Z)-6-chloro-2-[(4-fluoro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2995105.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2995106.png)
![4-[4-(2-methoxyphenyl)piperazin-1-yl]-5-methyl-N-(3,4,5-trimethoxyphenyl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2995108.png)
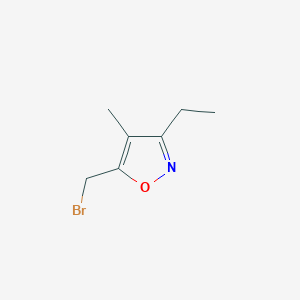
![2-(2-((2-morpholinoethyl)amino)-1H-benzo[d]imidazol-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2995110.png)
